Doxibetasol
Overview
Description
Doxibetasol, also known as Doxybetasol, Deoxydexamethasone, 21-Deoxydexamethasone, or GR 2/443, is a synthetic glucocorticoid corticosteroid . It is used in the medical field, but specific applications are not mentioned in the available resources .
Molecular Structure Analysis
The IUPAC name for Doxibetasol is (8S,9R,10S,11S,13S,14S,16S,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one . It contains a total of 59 bonds, including 30 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 ketones (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
The molecular formula for Doxibetasol is C22H29FO4, and its molar mass is 376.468 g/mol . More specific physical and chemical properties, such as solubility, melting point, and stability, are not provided in the available resources.
Scientific Research Applications
Calcium Dobesilate in Diabetic Retinopathy : Calcium dobesilate, marketed as Doxium, has been used in treating diabetic retinopathy. Studies indicate it slows disease progression through oral treatment. Its pharmacological activity includes reducing microvascular permeability, improving visual acuity, and possessing antioxidant properties. These effects help in preserving vascular endothelial function and protecting lipids from peroxidation (Berthet, Farine, & Barras, 1999).
Animal Models in Diabetes Research : Animal models, including those induced with toxins like streptozotocin and alloxan, are extensively used in diabetes research. These models help in studying pathogenesis, complications, and testing new treatments for diabetes (Rees & Alcolado, 2005).
Machine Learning in Diabetes Research : The advancements in data science, specifically machine learning and data mining, are significant in diabetes research. They aid in prediction, diagnosis, understanding diabetic complications, genetic backgrounds, and improving healthcare management (Kavakiotis et al., 2017).
Mechanism of Alloxan and Streptozotocin in Pancreas : Alloxan and streptozotocin, used to induce experimental diabetes in animals, work through reactive oxygen species. Understanding their mechanism is crucial for developing effective diabetes treatments (Szkudelski, 2001).
Blood Glucose Monitoring in Diabetes : Self-monitoring of blood glucose is vital in managing type 2 diabetes. Research suggests that structured monitoring and using the data to guide treatment can be effective (Klonoff et al., 2008).
Oral Hypoglycemic Agents Utilization : Studies on drug utilization patterns in managing type 2 diabetes highlight the variation in pharmacological management, indicating areas for optimization (Boccuzzi et al., 2001).
Beta Cell Function Preservation in Diabetes : Preserving and enhancing insulin secretory capacity is a significant goal in diabetes research. Various strategies, including drug therapies, are being explored for this purpose (Sperling, 2009).
Hyperviscosity Reduction by Doxium : Doxium (calcium dobesilate) has been shown to decrease hyperviscosity in blood and improve conditions in diabetic patients with retinopathy and glaucoma (Vojniković, 1984).
Platelet Function and Calcium Dobesilate : Calcium dobesilate (Doxium) affects platelet function, potentially benefiting in the prevention of diabetic microangiopathy and thromboembolic complications (Michal & Gotti, 1988).
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBPSZWCRRUQS-DTAAKRQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043190 | |
Record name | Doxibetasol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxibetasol | |
CAS RN |
1879-77-2 | |
Record name | Doxibetasol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1879-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxibetasol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxibetasol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Doxibetasol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXIBETASOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JS043FG0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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